molecular formula C22H12BrFN4O2 B2780034 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-04-7

3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2780034
CAS RN: 901031-04-7
M. Wt: 463.266
InChI Key: HVFONCJJVOOLOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]quinoline core, which is a fused ring system containing two nitrogen atoms. The bromophenyl, fluoro, and nitrophenyl groups would be attached to this core .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of the bromophenyl, fluoro, and nitrophenyl groups. These groups are often reactive and could participate in substitution reactions .

Scientific Research Applications

Photophysical Properties and Applications

Quinoline derivatives, including 3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, exhibit unique photophysical behaviors that make them suitable for various scientific applications. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores demonstrates that these compounds show dual emissions and large Stokes shift emissions in solvents of different polarities. This characteristic is essential for the development of fluorescent probes and materials for optical applications. Such fluorophores are thermally stable up to 300°C, making them suitable for high-temperature applications (Padalkar & Sekar, 2014).

Antiamoebic Activity

Quinoline derivatives have also been explored for their antiamoebic activity. Syntheses and evaluations of 3-(3-bromo phenyl)-5-phenyl-1-(thiazolo[4,5-b] quinoxaline-2-yl)-2-pyrazoline derivatives revealed that some compounds exhibit significant antiamoebic activity against Entamoeba histolytica, with IC50 values lower than that of the standard drug metronidazole. This suggests their potential as therapeutic agents against amoebic infections (Budakoti et al., 2008).

Fluorescence-based Biomedical Applications

The development of indolizino[3,2-c]quinolines through oxidative Pictet-Spengler cyclization strategy introduces a new class of fluorophores with unique and desirable optical properties. These compounds are suggested to be suitable as prospective fluorescent probes in aqueous systems, indicating their potential use in fluorescence-based technologies for various biomedical applications (Park et al., 2015).

Reversible Quenching of Fluorescence for Sensing Applications

The study on pyrazolo[3,4-b]quinoline derivatives revealed their potential as highly efficient organic fluorescent materials. These compounds undergo efficient fluorescence quenching in the presence of protic acid but exhibit reversible behavior, making them suitable for sensing applications where reversible quenching of fluorescence can be utilized as a signal (Mu et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its potential biological targets. Quinoline derivatives have been found to have various biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Future Directions

The compound could potentially be studied further for its chemical properties and biological activities. Modifications of the compound, such as changing the substituents or altering the ring system, could also be explored to optimize its properties .

properties

IUPAC Name

3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrFN4O2/c23-14-4-1-3-13(9-14)21-19-12-25-20-8-7-15(24)10-18(20)22(19)27(26-21)16-5-2-6-17(11-16)28(29)30/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFONCJJVOOLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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